![molecular formula C13H12FN3 B6272863 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 2044773-62-6](/img/no-structure.png)
3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
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Overview
Description
“3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine” is a derivative of pyridazine . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives has been extensively studied . A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms . Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis
The reaction of pyridazine derivatives with formamide, formic acid, and triethyl orthoformate can afford the corresponding pyrazolo[3,4-d]pyrimidines .Mechanism of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Safety and Hazards
The safety data sheet for a similar compound, “3-(4-Fluorophenyl)propionic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Pyridazine and pyridazinone derivatives have been shown to have numerous practical applications . They are present in some commercially available drugs and agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves the condensation of 4-fluoroaniline with 2-cyanopyridine followed by cyclization and reduction steps.", "Starting Materials": [ "4-fluoroaniline", "2-cyanopyridine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with 2-cyanopyridine in ethanol in the presence of hydrochloric acid to form 3-(4-fluorophenyl)-2-cyanopyridine.", "Step 2: The intermediate product from step 1 is then cyclized in ethanol in the presence of sodium hydroxide to form 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.", "Step 3: The final product from step 2 is reduced using sodium borohydride in ethanol to yield 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine." ] } | |
CAS RN |
2044773-62-6 |
Product Name |
3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine |
Molecular Formula |
C13H12FN3 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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